4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate
Description
Evolution of Benzothiophene Scaffold in Medicinal Chemistry
The benzothiophene scaffold emerged as a privileged structure in drug design following the recognition of its bioisosteric relationship with indole and benzofuran systems. Early pharmacological studies revealed that the sulfur atom in the thiophene ring enhances metabolic stability compared to oxygen-containing analogs while maintaining favorable π-π stacking interactions with biological targets. The partial saturation of the benzo[b]thiophene system, as seen in 4,5,6,7-tetrahydro derivatives, represents a strategic modification to modulate molecular rigidity and improve solubility profiles.
Key milestones in benzothiophene-based drug development include:
The tetrahydro modification reduces planarity while preserving essential pharmacophoric features, making these derivatives particularly valuable in central nervous system (CNS) drug development where blood-brain barrier penetration is critical.
Discovery and Development Timeline of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine Derivatives
The specific derivative 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine was first synthesized in 2006 through catalytic hydrogenation of its aromatic precursor, as documented in PubChem records. This marked a paradigm shift from traditional benzothiophene chemistry, which predominantly focused on fully aromatic systems. The introduction of the tetrahydro configuration addressed solubility limitations while maintaining the essential amine functionality crucial for receptor interactions.
Recent advances in its synthesis employ multicomponent reactions, particularly adaptations of the Gewald methodology. A 2024 study demonstrated the efficient preparation of tetrahydrobenzo[b]thiophene-3-carbonitrile intermediates using cyclohexanone derivatives, malononitrile, and elemental sulfur under basic conditions. This one-pot approach achieves yields exceeding 85%, representing a significant improvement over earlier stepwise procedures.
Current Research Landscape and Significance in Heterocyclic Chemistry
Contemporary research focuses on three primary areas:
- Catalytic asymmetric synthesis : N-Heterocyclic carbene (NHC)-mediated protocols enable the construction of axially chiral benzothiophene-fused biaryls with >90% enantiomeric excess.
- Computational mechanistic studies : Density functional theory (DFT) analyses have elucidated the stereochemical pathways governing [2+2] cycloadditions in benzothiophene derivatization.
- Functional group diversification : The primary amine group serves as a handle for generating amide, urea, and sulfonamide derivatives with enhanced binding affinities.
The compound's oxalate salt form has gained particular attention for improving crystalline stability and dissolution rates compared to the free base. Recent patent analyses indicate growing interest in polymorphic forms of the oxalate salt, suggesting imminent pharmaceutical applications.
Properties
IUPAC Name |
oxalic acid;4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS.C2H2O4/c9-8-5-6-3-1-2-4-7(6)10-8;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUMOUXCUSYZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves several steps. One common method includes the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with an amine, followed by the addition of oxalic acid to form the oxalate salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic properties, including its role as an inhibitor of certain enzymes involved in cancer progression . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biochemical pathways .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as casein kinase 2 and glycogen synthase kinase-3beta, which are involved in the phosphorylation of tumor suppressor proteins . By inhibiting these enzymes, the compound can prevent the deactivation of tumor suppressor proteins, thereby exerting its effects on cancer cells.
Comparison with Similar Compounds
Key Observations:
Structural Modifications Drive Functional Diversity :
- The oxalate salt (5936-58-3) lacks additional functional groups, making it a versatile intermediate. In contrast, analogs like 61627-58-5 (carboxamide) and 29462-24-6 (thiophene-carbonyl) exhibit enhanced bioactivity due to substituents that improve target binding .
- Ethyl ester derivatives (e.g., 4506-71-2) are often used as prodrugs or to enhance solubility for APIs .
Purity and Stability :
- The oxalate salt’s ≥95% purity and refrigeration requirements reflect its role as a stable precursor. Carboxamide (61627-58-5) and Boc-protected (1216924-54-7) analogs also achieve high purity (95–97%) but are tailored for specific synthetic pathways .
Biological Activity: Compounds with carboxamide or heterocyclic extensions (e.g., 61627-58-5, 29462-24-6) demonstrate broad-spectrum antimicrobial and antitumor activities, as evidenced by cytotoxicity assays and kinase inhibition studies .
Biological Activity
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate (CAS: 1216924-54-7) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, toxicity, and relevant case studies.
The molecular formula of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate is , with a molecular weight of 243.28 g/mol. It is characterized by moderate solubility in water and has a LogP value indicating its lipophilicity. The compound's structure includes a thiophene ring fused with a tetrahydrobenzene moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₄S |
| Molecular Weight | 243.28 g/mol |
| Solubility | Moderately soluble |
| LogP | 0.56 |
Pharmacological Activity
Research indicates that 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate exhibits various biological activities:
- Antioxidant Properties : Studies suggest that this compound may have antioxidant effects that can help mitigate oxidative stress in biological systems .
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems and reduction of neuroinflammation .
- Antimicrobial Activity : Some studies have shown that derivatives of this compound possess antimicrobial properties against specific bacterial strains .
Toxicity and Safety
While the compound shows promise in various applications, it is essential to consider its safety profile:
- Oxalate Toxicity : As an oxalate derivative, it may contribute to oxalate-related toxicity if ingested in large amounts. High doses of oxalates can lead to kidney stones and other health complications .
- LD50 Values : Specific toxicity studies are required to establish the LD50 values for this compound to assess its safety for therapeutic use.
Case Studies
Several case studies have highlighted the biological activity of 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine oxalate:
- Study on Antioxidant Effects : In a controlled study involving animal models, administration of the compound led to a significant reduction in markers of oxidative stress compared to control groups .
- Neuroprotective Research : A study examining the neuroprotective effects found that treatment with this compound reduced neuronal apoptosis in models of neurodegenerative diseases .
- Clinical Observations : Clinical observations have noted improvements in symptoms related to oxidative stress and inflammation when patients were treated with formulations containing this compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine oxalate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization or multicomponent reactions. For example, equimolar amounts of precursors (e.g., benzoylisothiocyanate) in 1,4-dioxane are stirred at room temperature overnight, followed by isolation via ice/water precipitation and filtration . Optimization strategies include adjusting solvent polarity (e.g., using HFIP for improved yield), reaction time (e.g., 40 minutes for Petasis reactions), and stoichiometric ratios . Purification often employs reverse-phase HPLC with gradients of MeCN:H₂O .
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : ¹H/¹³C NMR for chemical shift assignments (e.g., δ 2.5–3.5 ppm for tetrahydrobenzo protons), IR for functional groups (C=O at ~1700 cm⁻¹), and HRMS for molecular weight confirmation .
- Chromatography : HPLC with MeCN:H₂O gradients (30%→100%) to verify purity >98% .
- Thermal Analysis : Melting point determination (e.g., 205–208°C) to assess crystallinity .
Q. What purification methods are suitable for isolating 4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate or dichloromethane to isolate products from aqueous layers .
- Recrystallization : Employ solvents like THF/water mixtures for high-purity solids .
- Reverse-Phase HPLC : Effective for polar derivatives, using gradients of MeCN:H₂O .
Advanced Research Questions
Q. How can reaction byproducts or impurities be identified and mitigated during synthesis?
- Methodological Answer :
- Analytical Screening : Use LC-MS or TLC to detect byproducts early. For example, unreacted benzoylisothiocyanate can be monitored via Rf values .
- Process Optimization : Introduce scavengers (e.g., molecular sieves) to absorb excess reagents .
- Mechanistic Studies : Analyze side reactions (e.g., hydrolysis of oxalate salts) via pH-controlled experiments .
Q. What strategies resolve contradictions in bioactivity data (e.g., antibacterial vs. kinase inhibition results)?
- Methodological Answer :
- Dose-Response Analysis : Compare IC₅₀ values across assays to identify non-specific binding .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., acyl groups) to isolate target-specific effects. For instance, replacing 3-cyano with 3-carboxamide alters kinase selectivity .
- Cellular Assays : Use isogenic cell lines to rule out off-target interactions .
Q. How is the compound’s dual kinase inhibition mechanism elucidated?
- Methodological Answer :
- Enzymatic Assays : Measure inhibition constants (Kᵢ) for target kinases (e.g., EGFR and VEGFR) using fluorescence polarization .
- Molecular Docking : Simulate binding modes in kinase active sites (e.g., ATP-binding pockets) with software like AutoDock .
- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding residues .
Q. What experimental designs address solubility limitations in biological testing?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain compound stability .
- Prodrug Derivatization : Synthesize ester or phosphate prodrugs to enhance aqueous solubility .
- Nanoparticle Encapsulation : Employ liposomal carriers for controlled release in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
